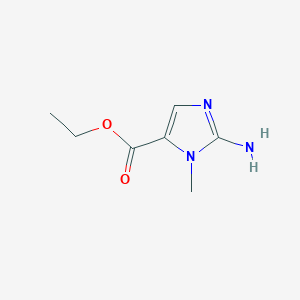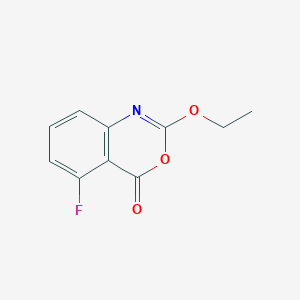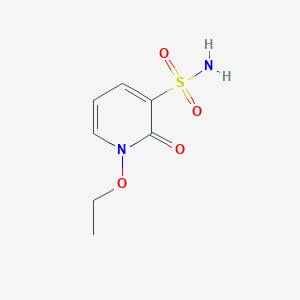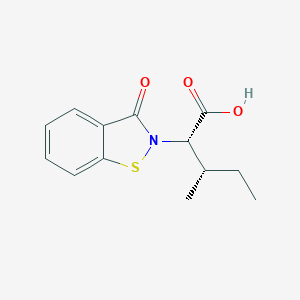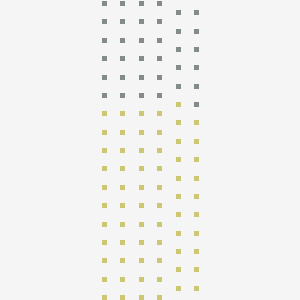
Gallium alloy GF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium alloy GF is a unique material that has garnered significant attention in the scientific community due to its exceptional properties and applications. It is a type of gallium-based alloy that is composed of gallium, indium, and tin. The alloy is known for its low melting point, high viscosity, and excellent wetting properties. These properties make it an ideal material for various scientific applications, including electronics, optics, and medical research.
作用機序
The mechanism of action of gallium alloy GF is not fully understood. However, it is believed that the alloy interacts with various biological molecules, including proteins and enzymes, to produce a specific effect. The exact mechanism of action of the alloy depends on the specific application and the biological system being studied.
生化学的および生理学的効果
Gallium alloy GF has been shown to have various biochemical and physiological effects. In medical research, the alloy is used as a contrast agent in magnetic resonance imaging (MRI). It is also used in the treatment of cancer, where it is believed to inhibit the growth of cancer cells by interfering with their metabolism.
実験室実験の利点と制限
The use of gallium alloy GF in lab experiments offers several advantages. The alloy has a low melting point, making it easy to work with and manipulate. It is also highly viscous, which makes it an ideal material for coating surfaces. Additionally, the alloy has excellent wetting properties, which allows it to spread evenly over surfaces.
However, there are also some limitations to the use of gallium alloy GF in lab experiments. The alloy is highly reactive and can corrode certain materials, making it unsuitable for use in some applications. It is also relatively expensive compared to other materials, which can limit its use in some research projects.
将来の方向性
There are several future directions for the use of gallium alloy GF in scientific research. One of the most promising applications of the alloy is in the field of nanotechnology. The alloy can be used to produce nanowires and other nanostructures, which have numerous applications in electronics and medicine.
Another future direction for the use of gallium alloy GF is in the development of new materials. The alloy can be used as a precursor for the synthesis of new materials with unique properties and applications. Additionally, the alloy can be used in the production of new catalysts, which have numerous applications in chemical synthesis and environmental remediation.
Conclusion:
In conclusion, gallium alloy GF is a unique material with numerous applications in scientific research. The alloy has excellent properties, including a low melting point, high viscosity, and excellent wetting properties. It is used in various fields, including electronics, optics, and medical research. While there are limitations to the use of the alloy, its future applications are promising, and it is expected to play a significant role in the development of new materials and technologies.
合成法
The synthesis of gallium alloy GF involves the combination of gallium, indium, and tin in a specific ratio. The process involves melting the three metals together at a specific temperature and cooling the mixture to form a solid alloy. The resulting alloy is then purified to remove any impurities and is ready for use in various applications.
科学的研究の応用
Gallium alloy GF has numerous applications in scientific research. One of the most significant applications of this material is in the field of electronics. The alloy is used in the production of electronic components due to its excellent electrical conductivity and low melting point. It is also used in the production of semiconductors, solar cells, and LEDs.
Another significant application of gallium alloy GF is in the field of optics. The alloy is used in the production of mirrors, lenses, and other optical components due to its excellent reflectivity and low melting point. It is also used in the production of fiber optics, which are widely used in telecommunications and data transmission.
特性
CAS番号 |
161848-72-2 |
|---|---|
製品名 |
Gallium alloy GF |
分子式 |
Ga65In19Sn16 |
分子量 |
8613 g/mol |
InChI |
InChI=1S/65Ga.19In.16Sn |
InChIキー |
QEDPDIRNWWKPKI-UHFFFAOYSA-N |
SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
正規SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
同義語 |
gallium alloy (GF liquid) gallium alloy gallium filling (GF) gallium alloy GF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



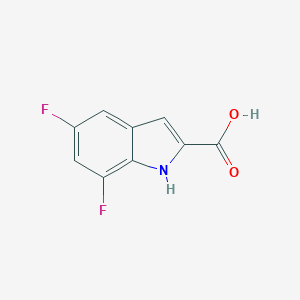
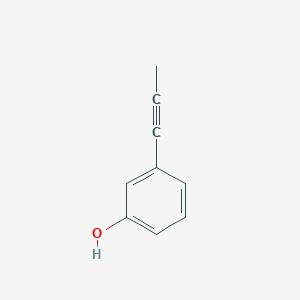



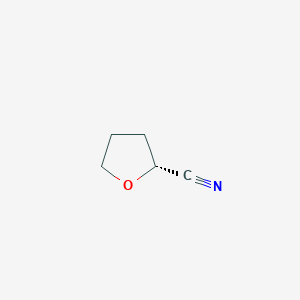
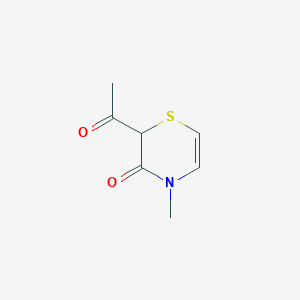
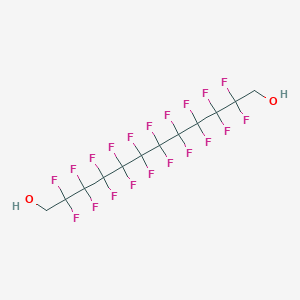
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
